Almonertinib

Catalog No.
S530079
CAS No.
1899921-05-1
M.F
C30H35N7O2
M. Wt
525.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Almonertinib

CAS Number

1899921-05-1

Product Name

Almonertinib

IUPAC Name

N-[5-[[4-(1-cyclopropylindol-3-yl)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide

Molecular Formula

C30H35N7O2

Molecular Weight

525.6 g/mol

InChI

InChI=1S/C30H35N7O2/c1-6-29(38)32-24-17-25(28(39-5)18-27(24)36(4)16-15-35(2)3)34-30-31-14-13-23(33-30)22-19-37(20-11-12-20)26-10-8-7-9-21(22)26/h6-10,13-14,17-20H,1,11-12,15-16H2,2-5H3,(H,32,38)(H,31,33,34)

InChI Key

DOEOECWDNSEFDN-UHFFFAOYSA-N

SMILES

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C5CC5)OC

Solubility

Soluble in DMSO

Synonyms

HS-10296; HS 10296; HS10296;

Canonical SMILES

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C5CC5)OC

Description

The exact mass of the compound Almonertinib is 525.2852 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Targeted Therapy for NSCLC:

Almonertinib acts as a tyrosine kinase inhibitor (TKI) that specifically targets EGFR mutations. EGFR mutations are alterations in the EGFR gene that can lead to uncontrolled cell growth and division, a hallmark of cancer. By inhibiting these mutations, Almonertinib has the potential to stop the growth and spread of NSCLC tumors harboring EGFR mutations [].

Clinical trials are investigating the efficacy of Almonertinib as a first-line treatment for patients with EGFR-mutated NSCLC. These trials compare Almonertinib to other established EGFR TKIs to assess its effectiveness and safety profile [].

Almonertinib, also known as HS-10296, is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor designed to target specific mutations in the epidermal growth factor receptor. It is particularly effective against non-small cell lung cancer (NSCLC) with sensitizing mutations such as exon 19 deletions and the T790M resistance mutation. Almonertinib exhibits a unique mechanism of action by irreversibly binding to the tyrosine kinase domain of the epidermal growth factor receptor, thereby inhibiting its activity and blocking downstream signaling pathways that promote tumor growth and survival .

  • Almonertinib acts by irreversibly inhibiting the tyrosine kinase activity of mutant EGFR, specifically targeting EGFR-sensitizing mutations and the T790M resistance mutation [, ].
  • By blocking EGFR signaling, Almonertinib hinders the growth and proliferation of cancer cells harboring these mutations.
  • Clinical trials suggest a generally manageable tolerability profile for Almonertinib.
  • Common side effects reported include diarrhea, rash, and fatigue.
  • More specific data on safety and potential hazards is likely to become available as Almonertinib undergoes further development and clinical evaluation.

The primary chemical reaction involving almonertinib is its interaction with the epidermal growth factor receptor. Upon binding, it inhibits the phosphorylation of the receptor, which is crucial for activating various downstream signaling cascades, including the RAS-RAF-MEK-ERK pathway and the PI3K-AKT pathway. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells harboring specific mutations . The chemical structure of almonertinib includes a pyrimidine base and a cyclopropyl group that enhances its lipophilicity, facilitating better penetration through the blood-brain barrier .

Almonertinib demonstrates significant biological activity against advanced or metastatic NSCLC with EGFR mutations. Clinical trials have shown that it has a favorable safety profile with fewer adverse effects compared to earlier generation inhibitors like osimertinib. The most common adverse reactions include mild skin rash and elevations in creatine phosphokinase, aspartate aminotransferase, and alanine aminotransferase . Its efficacy is highlighted by a median progression-free survival of 19.3 months in treated patients .

The synthesis of almonertinib involves several steps that include the formation of its core structure through various organic reactions. The synthesis typically starts with the preparation of a pyrimidine derivative, followed by the introduction of functional groups such as cyclopropyl and dimethylamino moieties. The final product is obtained through coupling reactions that yield the desired compound in high purity . Detailed synthetic pathways are often proprietary but generally follow established organic synthesis techniques.

Almonertinib is primarily used for treating patients with advanced or metastatic NSCLC harboring EGFR mutations. It has been approved for use in first-line treatment settings and has shown promise as an effective option for patients who have developed resistance to first-generation epidermal growth factor receptor inhibitors. Additionally, ongoing research is exploring its potential applications in combination therapies and its efficacy in other cancers exhibiting similar mutations .

Studies on almonertinib's interactions reveal that it primarily affects the epidermal growth factor receptor signaling pathways. Research indicates that almonertinib can induce apoptosis in cancer cells while increasing reactive oxygen species levels, which may contribute to its anticancer effects . Furthermore, interaction studies have shown that almonertinib has a lower incidence of interstitial lung disease compared to other epidermal growth factor receptor tyrosine kinase inhibitors, making it a safer alternative for long-term treatment .

Almonertinib can be compared with several other epidermal growth factor receptor tyrosine kinase inhibitors:

CompoundTypeTarget MutationsUnique Features
OsimertinibThird-generation EGFR-TKIEGFR sensitizing & T790MApproved for first-line therapy; associated with ILD
GefitinibFirst-generation EGFR-TKIEGFR sensitizing mutationsLess effective against T790M; more side effects
AfatinibSecond-generation EGFR-TKIBroad range of EGFR mutationsIrreversible inhibitor; more toxic profile
LazertinibThird-generation EGFR-TKIEGFR sensitizing & T790MDesigned for improved selectivity; ongoing trials

Almonertinib stands out due to its favorable safety profile and effectiveness against resistant mutations like T790M while minimizing severe side effects common in other inhibitors . Its ability to penetrate the blood-brain barrier further distinguishes it from many other compounds in this class .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

525.28522338 g/mol

Monoisotopic Mass

525.28522338 g/mol

Heavy Atom Count

39

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

T4RS462G19

Drug Indication

Treatment of lung cancer

Mechanism of Action

Almonertinib inhibits EGFR tyrosine kinase targeting EGFR-sensitizing and T790M resistance mutations.

Wikipedia

Aumolertinib

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
Yang JC, Camidge DR, Yang CT, Zhou J, Guo R, Chiu CH, Chang GC, Shiah HS, Chen Y, Wang CC, Berz D, Su WC, Yang N, Wang Z, Fang J, Chen J, Nikolinakos P, Lu Y, Pan H, Maniam A, Bazhenova L, Shirai K, Jahanzeb M, Willis M, Masood N, Chowhan N, Hsia TC, Jian H, Lu S: Safety, Efficacy, and Pharmacokinetics of Almonertinib (HS-10296) in Pretreated Patients With EGFR-Mutated Advanced NSCLC: A Multicenter, Open-label, Phase 1 Trial. J Thorac Oncol. 2020 Dec;15(12):1907-1918. doi: 10.1016/j.jtho.2020.09.001. Epub 2020 Sep 9. [PMID:32916310]
Nagasaka M, Zhu VW, Lim SM, Greco M, Wu F, Ou SI: Beyond Osimertinib: The Development of Third-Generation EGFR Tyrosine Kinase Inhibitors For Advanced EGFR+ NSCLC. J Thorac Oncol. 2020 Dec 15. pii: S1556-0864(20)31105-9. doi: 10.1016/j.jtho.2020.11.028. [PMID:33338652]
Jiang T, Luo Y, Wang B: Almonertinib-induced interstitial lung disease: A case report. Medicine (Baltimore). 2021 Jan 22;100(3):e24393. doi: 10.1097/MD.0000000000024393. [PMID:33546082]

Explore Compound Types